
(9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazol-3-yl)diphenylphosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazol-3-yl)diphenylphosphine oxide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazol-3-yl)diphenylphosphine oxide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, where carbazole derivatives are coupled with diphenylphosphine oxide under specific conditions. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters precisely. The purification steps might include crystallization, chromatography, or recrystallization to achieve the desired product quality.
化学反応の分析
Types of Reactions
(9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazol-3-yl)diphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, (9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazol-3-yl)diphenylphosphine oxide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology
In biological research, this compound can be used as a fluorescent probe due to its photophysical properties. It can help in studying cellular processes and imaging applications.
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in targeting cancer cells.
Industry
In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron-transporting properties.
作用機序
The mechanism of action of (9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazol-3-yl)diphenylphosphine oxide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins or enzymes, altering their activity and leading to various cellular effects. The compound’s phosphine oxide group can participate in redox reactions, influencing cellular redox states and signaling pathways.
特性
CAS番号 |
1296229-26-9 |
|---|---|
分子式 |
C42H29N2OP |
分子量 |
608.7 g/mol |
IUPAC名 |
9-(3-carbazol-9-ylphenyl)-3-diphenylphosphorylcarbazole |
InChI |
InChI=1S/C42H29N2OP/c45-46(32-16-3-1-4-17-32,33-18-5-2-6-19-33)34-26-27-42-38(29-34)37-22-9-12-25-41(37)44(42)31-15-13-14-30(28-31)43-39-23-10-7-20-35(39)36-21-8-11-24-40(36)43/h1-29H |
InChIキー |
WCHVVGQFMSTMGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC(=C6)N7C8=CC=CC=C8C9=CC=CC=C97 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


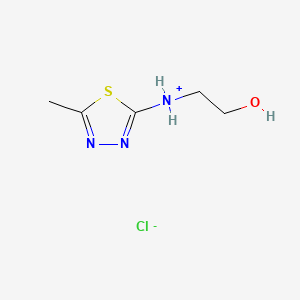
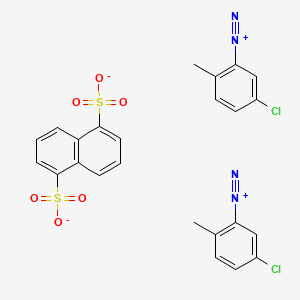
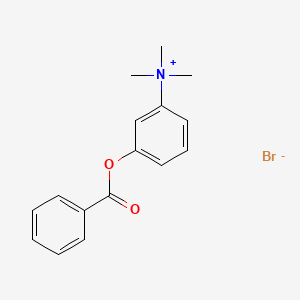
![tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate](/img/structure/B13772604.png)
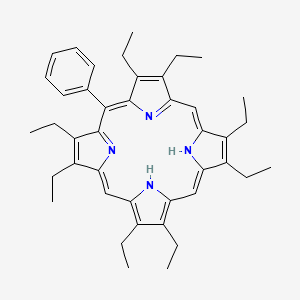

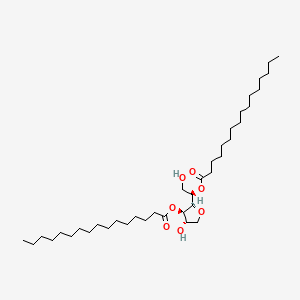
![1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine](/img/structure/B13772634.png)
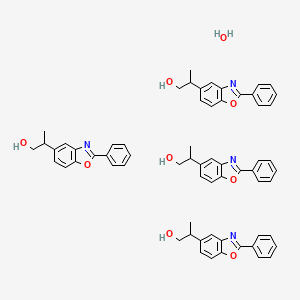

![Ethanaminium, 2-cyano-N-ethyl-N,N-bis[2-[(1-oxodocosyl)amino]ethyl]-, ethyl sulfate](/img/structure/B13772656.png)
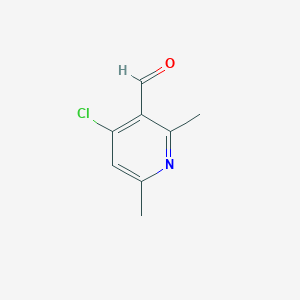
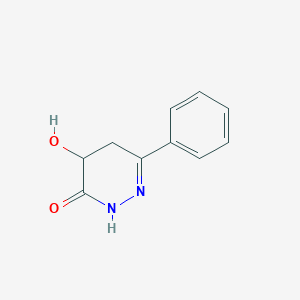
![1-{2,5-Bis[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one--hydrogen chloride (1/2)](/img/structure/B13772668.png)
